molecular formula C22H26FNO3 B5376661 3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine

3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine

Cat. No. B5376661
M. Wt: 371.4 g/mol
InChI Key: RHZFMLRBNLEQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is also known as FPEP, and it has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor. This receptor is involved in the modulation of pain, anxiety, and addiction.
Biochemical and Physiological Effects:
3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have potential as a treatment for depression, anxiety, and addiction. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine in lab experiments is its potent analgesic and anti-inflammatory effects. This makes it a valuable tool for studying pain and inflammation in animal models. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine. One direction is to further investigate its potential as a treatment for depression, anxiety, and addiction. Another direction is to explore its potential as a tool for studying pain and inflammation in animal models. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis method of 3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine involves the reaction of 4-fluorophenylacetonitrile with 3-methoxyphenol to form 4-fluorophenyl-3-methoxyphenylacetonitrile. This intermediate is then reacted with piperidine in the presence of acetic anhydride and triethylamine to yield the final product, 3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine.

Scientific Research Applications

3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have potential as a treatment for depression, anxiety, and addiction.

properties

IUPAC Name

1-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2-(3-methoxyphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO3/c1-26-20-5-2-6-21(14-20)27-16-22(25)24-13-3-4-18(15-24)8-7-17-9-11-19(23)12-10-17/h2,5-6,9-12,14,18H,3-4,7-8,13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZFMLRBNLEQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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